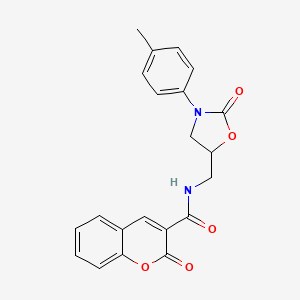
2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Chromene derivatives
Chromene is a common structural motif in many natural products and pharmaceuticals. Chromene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects .
Oxazolidinone derivatives
Oxazolidinones are a class of compounds that have been widely studied for their antimicrobial activity. They work by inhibiting protein synthesis in bacteria, making them effective against a wide range of Gram-positive bacteria .
Actividad Biológica
The compound 2-oxo-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-2H-chromene-3-carboxamide is a derivative of chromene and oxazolidinone, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H18N2O5 with a molecular weight of approximately 378.4 g/mol. The structure includes a chromene backbone and an oxazolidinone moiety, which is significant for its biological interactions.
The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA within the 50S subunit of bacterial ribosomes, disrupting essential protein production necessary for bacterial growth and replication. This mechanism is similar to that of other oxazolidinone antibiotics, which have been shown to effectively combat resistant bacterial strains.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The inhibition of protein synthesis leads to a bactericidal effect, making it a candidate for treating infections caused by resistant bacteria.
Pharmacokinetics
The pharmacokinetic properties of similar compounds indicate that they are generally well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized primarily in the liver, and excreted via urine and feces. Understanding these properties is essential for determining dosing regimens and potential side effects.
Case Studies
- Study on Antibacterial Properties : A study demonstrated that oxazolidinone derivatives significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The study highlighted the potential use of such compounds in clinical settings where antibiotic resistance poses a significant challenge.
- Anticancer Research : In vitro assays have shown that chromene derivatives can reduce cell viability in various cancer cell lines. These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of protein synthesis | |
| Anticancer | Induction of apoptosis | |
| Pharmacokinetics | Absorption and metabolism |
Propiedades
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-13-6-8-15(9-7-13)23-12-16(27-21(23)26)11-22-19(24)17-10-14-4-2-3-5-18(14)28-20(17)25/h2-10,16H,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDZCGMGQJTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













